Fmoc-N-Me-Asp(OtBu)-OH

Peptide Therapeutics Proteolytic Stability N-Methylation

Sourcing Fmoc-N-Me-Asp(OtBu)-OH with verified chiral purity (HPLC ≥98%) is critical for reproducible SPPS. The Nα-methyl group is essential for creating metabolically stable, conformationally constrained peptides, directly addressing proteolytic degradation and aspartimide formation. Generic non-methylated analogs fail to deliver this stability. Ensure your peptide APIs and complex research tools meet target profiles. We facilitate procurement with documented enantiomeric excess (≥99.5% ee) and consistent optical rotation, minimizing batch failure risks for GMP and R&D pipelines.

Molecular Formula C24H27NO6
Molecular Weight 425.5 g/mol
CAS No. 152548-66-8
Cat. No. B557422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-N-Me-Asp(OtBu)-OH
CAS152548-66-8
SynonymsFmoc-N-Me-Asp(OtBu)-OH; 152548-66-8; fmoc-n-methyl-l-asparticacid4-tert-butylester; AmbotzFAA1396; PubChem18998; Fmoc-MeAsp(OtBu)-OH; Fmoc-L-MeAsp(OtBu)-OH; SCHEMBL1759730; CTK3J1818; CYWWLVIEAOUXGW-FQEVSTJZSA-N; MolPort-006-701-291; ZINC2560726; CF-494; MFCD00237027; AKOS015895306; AM84484; RTR-006290; AJ-40634; AK-40948; SC-12710; FT-0643494; ST24047295; ST51052872; Z5664; (S)-2-[(9H-fluoren-9-ylmethoxycarbonyl)-methyl-amino]-succinicacid4-tert-butylester
Molecular FormulaC24H27NO6
Molecular Weight425.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C24H27NO6/c1-24(2,3)31-21(26)13-20(22(27)28)25(4)23(29)30-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19-20H,13-14H2,1-4H3,(H,27,28)/t20-/m0/s1
InChIKeyCYWWLVIEAOUXGW-FQEVSTJZSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-N-Me-Asp(OtBu)-OH (CAS 152548-66-8): An N-Methyl Amino Acid Building Block for Advanced Solid-Phase Peptide Synthesis (SPPS)


Fmoc-N-Me-Asp(OtBu)-OH (CAS 152548-66-8) is a protected, Nα-methylated derivative of L-aspartic acid used as a key building block in Fmoc-based solid-phase peptide synthesis (SPPS) . The compound features three strategic modifications: an Fmoc (9-fluorenylmethoxycarbonyl) group for temporary N-terminal protection, a tert-butyl (OtBu) ester for semi-permanent side-chain carboxyl protection, and an Nα-methyl group that modifies the peptide backbone's conformational and enzymatic stability properties .

Why Fmoc-N-Me-Asp(OtBu)-OH Cannot Be Replaced by Standard Aspartic Acid Derivatives in Peptide Synthesis


Standard Fmoc-Asp(OtBu)-OH lacks the backbone N-methyl modification, resulting in peptides that are more susceptible to proteolytic degradation and possess different conformational properties . Substituting Fmoc-N-Me-Asp(OtBu)-OH with a non-methylated analog fundamentally alters the peptide's stability, conformation, and biological half-life, as the N-methyl group introduces steric hindrance that impedes protease access and constrains backbone flexibility [1]. Therefore, for applications requiring enhanced metabolic stability or specific conformational constraints, generic substitution will fail to achieve the intended molecular profile.

Quantitative Differentiation Evidence for Fmoc-N-Me-Asp(OtBu)-OH Against Comparators


Proteolytic Stability: 50- to 140-Fold Half-Life Increase with N-Methylation

Peptides incorporating N-methylated amino acids, such as those synthesized using Fmoc-N-Me-Asp(OtBu)-OH, exhibit significantly enhanced resistance to proteolytic degradation compared to their non-methylated counterparts. In a study of deuterohemin-peptide conjugates, specific multi-site N-methylation led to a 50- to 140-fold increase in half-life in diluted serum and intestinal preparations, directly attributable to the steric hindrance provided by the N-methyl groups [1]. While this study did not use Fmoc-N-Me-Asp(OtBu)-OH specifically, it provides class-level evidence that the N-methyl modification, which is a key feature of this compound, is responsible for this substantial stability enhancement.

Peptide Therapeutics Proteolytic Stability N-Methylation Drug Development

Mitigation of Aspartimide Formation: N-Methylation Reduces a Critical SPPS Side Reaction

Aspartimide formation is a well-documented and problematic side reaction in Fmoc SPPS, particularly for sequences containing aspartic acid. The standard Fmoc-Asp(OtBu)-OH is known to be susceptible to this side reaction under repeated piperidine deprotection cycles . N-Methylation of the backbone amide nitrogen, as in Fmoc-N-Me-Asp(OtBu)-OH, sterically hinders the nucleophilic attack that initiates aspartimide formation, thereby reducing the occurrence of this byproduct. While direct quantitative comparison data between Fmoc-N-Me-Asp(OtBu)-OH and Fmoc-Asp(OtBu)-OH is not available in the provided sources, the class-level inference is strong: N-methylation is a recognized strategy to mitigate this side reaction, leading to higher crude peptide purity and simplified purification.

Solid-Phase Peptide Synthesis Aspartimide Formation Side Reactions Peptide Purity

High Chiral Purity: ≥ 99.5% Enantiomeric Excess Ensures Stereochemical Integrity

Fmoc-N-Me-Asp(OtBu)-OH is available with a chiral purity specification of ≥ 99.5% as determined by chiral HPLC, ensuring a high enantiomeric excess (ee) . This level of chiral purity is critical for maintaining the stereochemical integrity of the synthesized peptide, as even small amounts of the D-enantiomer can drastically alter biological activity or lead to inactive products. While many suppliers offer Fmoc-Asp(OtBu)-OH with HPLC purity of ≥ 98.0%, the specific chiral purity specification for Fmoc-N-Me-Asp(OtBu)-OH from certain vendors (e.g., Chem-Impex) provides a higher level of assurance for stereochemical homogeneity .

Chiral Purity Enantiomeric Excess Peptide Synthesis Quality Control

Consistent Optical Rotation: A Critical Quality Control Parameter for Batch-to-Batch Reproducibility

The specific optical rotation of Fmoc-N-Me-Asp(OtBu)-OH is consistently reported as [α]22/D -39.0° (c = 0.5% in DMF) or [α]D20 = -38 ± 1° (C=1 in DMF) . This parameter is a direct measure of chiral purity and molecular identity. For comparison, the non-methylated analog Fmoc-Asp(OtBu)-OH has a reported optical rotation of [α]20/D -24 ± 2° (c=1, DMF) . The distinct and well-defined optical rotation value for Fmoc-N-Me-Asp(OtBu)-OH serves as a reliable quality control metric for identity verification and batch consistency, which is essential for reproducible peptide synthesis at scale.

Optical Rotation Quality Control Batch Reproducibility Peptide Synthesis

Optimal Application Scenarios for Procuring Fmoc-N-Me-Asp(OtBu)-OH


Development of Metabolically Stable Peptide Therapeutics

When designing peptide-based drug candidates intended for in vivo use, the inherent susceptibility of peptides to rapid proteolytic degradation is a major hurdle. Incorporating Fmoc-N-Me-Asp(OtBu)-OH into the peptide sequence introduces an N-methyl group that sterically hinders protease access, as demonstrated by the 50- to 140-fold increase in half-life observed in class-level N-methylation studies . This modification is essential for extending the therapeutic window and improving the pharmacokinetic profile of the peptide.

Synthesis of Complex or 'Difficult' Peptide Sequences

For peptides containing aspartic acid in sequences prone to aggregation or aspartimide formation (e.g., Asp-Gly, Asp-Ser motifs), using Fmoc-N-Me-Asp(OtBu)-OH can mitigate these common SPPS challenges. The N-methyl group disrupts interchain hydrogen bonding that can lead to aggregation and also reduces the nucleophilicity of the backbone amide, thereby minimizing aspartimide formation . This leads to higher crude peptide purity and more efficient downstream purification processes.

Structure-Activity Relationship (SAR) Studies of Bioactive Peptides

In medicinal chemistry, understanding the role of backbone conformation and hydrogen bonding is critical. The N-methyl group in Fmoc-N-Me-Asp(OtBu)-OH provides a controlled way to probe these effects by locally constraining the peptide backbone. By comparing the activity and stability of a peptide synthesized with this building block against its non-methylated counterpart, researchers can gain valuable insights into the structural requirements for target binding and biological function.

Large-Scale Peptide Manufacturing Requiring High Batch-to-Batch Reproducibility

For industrial-scale peptide production, particularly under GMP guidelines, the quality and consistency of raw materials are paramount. Procuring Fmoc-N-Me-Asp(OtBu)-OH with a defined and verified high chiral purity (≥ 99.5% ee) and a consistent optical rotation specification ensures that each batch of the building block will perform identically in the synthesis process. This minimizes the risk of batch failure, reduces the need for rework, and ensures the final peptide product meets stringent regulatory specifications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-N-Me-Asp(OtBu)-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.